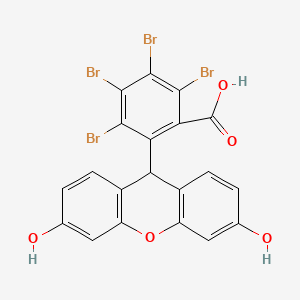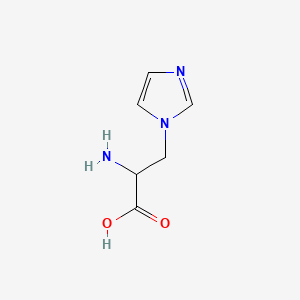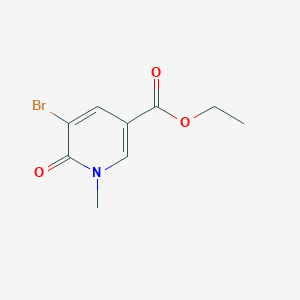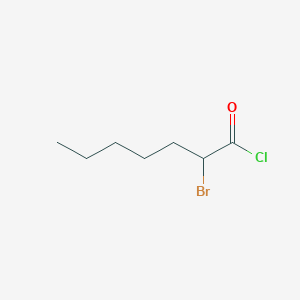
2-Bromoheptanoyl chloride
Vue d'ensemble
Description
2-Bromoheptanoyl chloride is a chemical compound with the molecular formula C₇H₁₂BrClO and a molecular weight of 227.53 g/mol . It is a derivative of heptanoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
2-Bromoheptanoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of heptanoic acid to form 2-bromoheptanoic acid, followed by the conversion of the carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Bromoheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or acyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromoheptanol or heptanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Applications De Recherche Scientifique
2-Bromoheptanoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromoheptanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of amides, esters, and other derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s utility in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Bromoheptanoyl chloride can be compared with other similar compounds, such as:
2-Chloroheptanoyl chloride: Similar structure but with a chlorine atom instead of bromine.
Heptanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromohexanoyl chloride: Shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its combination of the acyl chloride and bromine functionalities, which provide a versatile platform for various chemical transformations and applications .
Propriétés
IUPAC Name |
2-bromoheptanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKEAXQTLMUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616628 | |
| Record name | 2-Bromoheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50733-91-0 | |
| Record name | 2-Bromoheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


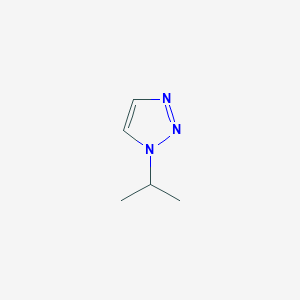
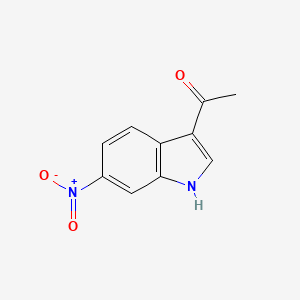
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)
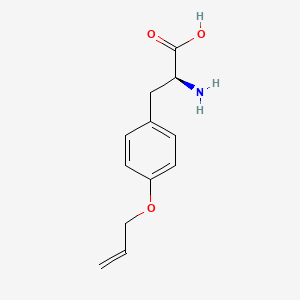
![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione](/img/structure/B3053003.png)
![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)

